2-Bromo-4-nitro-benzoic acid tert-butyl ester
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Overview
Description
2-Bromo-4-nitro-benzoic acid tert-butyl ester is an organic compound with significant applications in various fields of chemistry and industry It is characterized by the presence of a bromine atom, a nitro group, and a tert-butyl ester functional group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitro-benzoic acid tert-butyl ester typically involves the esterification of 2-Bromo-4-nitro-benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-nitro-benzoic acid tert-butyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Substituted benzoic acid derivatives.
Reduction: 2-Amino-4-bromo-benzoic acid tert-butyl ester.
Ester Hydrolysis: 2-Bromo-4-nitro-benzoic acid and tert-butyl alcohol.
Scientific Research Applications
2-Bromo-4-nitro-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various functionalized benzoic acid derivatives.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitro-benzoic acid tert-butyl ester in chemical reactions involves the reactivity of its functional groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group. The ester group can be hydrolyzed to yield the corresponding carboxylic acid. These transformations are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity in various reactions.
Comparison with Similar Compounds
2-Bromo-4-nitro-benzoic acid: Lacks the tert-butyl ester group, making it less hydrophobic and less sterically hindered.
4-Nitro-benzoic acid tert-butyl ester: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
2-Bromo-benzoic acid tert-butyl ester: Lacks the nitro group, influencing its electronic properties and reactivity in reduction reactions.
Uniqueness: 2-Bromo-4-nitro-benzoic acid tert-butyl ester is unique due to the combination of its functional groups, which provide a balance of electronic and steric effects. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations with high selectivity and efficiency.
Properties
IUPAC Name |
tert-butyl 2-bromo-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMARSAPCROSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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